
Diclofenamide-13C6
Overview
Description
Dichlorphenamide-13C6 is a stable isotopically labeled compound of dichlorphenamide, a sulfonamide derivative. It is primarily used as an internal standard for the quantification of dichlorphenamide in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in precise analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorphenamide-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dichlorphenamide. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene ring substituted with chlorine and sulfonamide groups.
Isotopic Labeling: Carbon-13 isotopes are introduced into the benzene ring through a series of chemical reactions involving isotopically labeled reagents.
Industrial Production Methods: Industrial production of Dichlorphenamide-13C6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and isotopically labeled reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Dichlorphenamide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Dichlorphenamide-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of dichlorphenamide in complex mixtures.
Biology: Employed in studies involving enzyme inhibition, particularly carbonic anhydrase inhibition.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of dichlorphenamide in biological systems.
Industry: Applied in quality control and method validation for the production of pharmaceuticals containing dichlorphenamide .
Mechanism of Action
Dichlorphenamide-13C6, like its parent compound dichlorphenamide, acts as a carbonic anhydrase inhibitor. The mechanism involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance and fluid secretion in various tissues. By inhibiting these enzymes, dichlorphenamide reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .
Comparison with Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Brinzolamide: A topical carbonic anhydrase inhibitor used in the treatment of ocular hypertension.
Uniqueness of Dichlorphenamide-13C6: Dichlorphenamide-13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of carbon-13 isotopes allows for precise quantification and tracking of the compound in various biological and chemical systems. This feature distinguishes it from other carbonic anhydrase inhibitors that do not possess isotopic labels .
Biological Activity
Diclofenamide-13C6, an isotopically labeled derivative of the carbonic anhydrase inhibitor Diclofenamide, is primarily used in pharmacological studies to investigate enzyme inhibition mechanisms, particularly targeting carbonic anhydrases (CAs). This compound's unique isotopic labeling allows for enhanced tracking and quantification in biological systems, making it a valuable tool in both clinical and research settings.
This compound acts as an inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance and fluid homeostasis. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions from carbon dioxide and water, subsequently reducing aqueous humor production in the eye. This mechanism is particularly beneficial in treating conditions like glaucoma, where lowering intraocular pressure is essential.
Key Mechanisms:
- Enzyme Inhibition : this compound inhibits carbonic anhydrase activity, leading to reduced bicarbonate ion production.
- Fluid Dynamics : The inhibition results in decreased secretion of aqueous humor, thereby lowering intraocular pressure.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and primarily excreted via the kidneys. Its isotopic labeling does not significantly alter its metabolic pathway compared to its non-labeled counterpart.
Research Applications
This compound has been utilized in various research applications, including:
- Enzyme Kinetics : Studies on the inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values for different carbonic anhydrase isoforms.
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of carbonic anhydrase inhibitors.
- Analytical Chemistry : Serving as an internal standard in mass spectrometry and other analytical techniques due to its distinct isotopic signature.
Case Studies
- Glaucoma Treatment : A study demonstrated that topical application of Diclofenamide resulted in a significant reduction of intraocular pressure in animal models. When 50 µl of a 10% solution was applied to rabbit eyes, a marked decrease in pressure was observed within hours .
- Enzyme Inhibition Studies : Research conducted on various synthesized compounds showed that this compound exhibited effective inhibition against human carbonic anhydrase isoenzymes with IC50 values ranging from 23 µM to 95 µM . These findings highlight its potential as a therapeutic agent in conditions requiring CA inhibition.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other carbonic anhydrase inhibitors:
Compound | IC50 (µM) | Primary Use | Unique Features |
---|---|---|---|
This compound | 23 - 95 | Glaucoma treatment | Isotopically labeled for tracking |
Acetazolamide | 5.9 | Glaucoma, altitude sickness | Standard CA inhibitor |
Methazolamide | 10 - 20 | Glaucoma | Longer duration of action |
Brinzolamide | 10 - 15 | Topical treatment for glaucoma | Topical application |
Q & A
Basic Research Questions
Q. What is the primary application of Diclofenamide-13C6 in pharmacokinetic studies?
this compound is a stable isotope-labeled compound used as an internal standard or tracer in quantitative mass spectrometry (LC-MS/MS) to study drug metabolism, distribution, and excretion. The 13C6 label minimizes isotopic interference, enabling precise measurement of diclofenamide and its metabolites in biological matrices .
Methodological Insight:
- Use isotopic dilution techniques to calibrate instrument response.
- Validate assays with spiked biological samples (e.g., plasma, urine) to ensure linearity and recovery rates .
Q. How can researchers verify the purity and isotopic enrichment of this compound?
Analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) are critical. Cross-reference certificates of analysis (COA) for:
Parameter | Method | Acceptance Criteria |
---|---|---|
Purity | HPLC | ≥99% |
Isotopic Enrichment | LC-MS/MS | ≥99% 13C6 |
Residual Solvents | Gas Chromatography | Meets ICH guidelines |
Always request batch-specific COA from suppliers and validate independently .
Q. What are the best practices for storing this compound to ensure stability?
- Store at –20°C in airtight, light-resistant containers.
- Avoid repeated freeze-thaw cycles to prevent degradation.
- Confirm stability via periodic LC-MS analysis of stored aliquots .
Advanced Research Questions
Q. How should researchers design experiments to address isotopic dilution effects in metabolic studies?
Isotopic dilution can skew quantification if unlabeled metabolites interfere. Mitigation strategies include:
- Spike-and-Recovery Experiments : Add known quantities of this compound to biological matrices to calculate recovery rates .
- Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm accuracy .
Experimental Workflow:
- Administer this compound to in vitro or in vivo models.
- Extract metabolites using protein precipitation or solid-phase extraction.
- Quantify via LC-MS/MS with isotopically labeled internal standards .
Q. How can contradictions in metabolic pathway data be resolved when using this compound?
Contradictions often arise from matrix effects, incomplete extraction, or instrument variability. Address them by:
- Iterative Analysis : Replicate experiments under controlled conditions (e.g., pH, temperature) .
- Falsification Checks : Apply statistical tests (e.g., ANOVA) to identify outliers and validate hypotheses .
Case Example: If metabolite concentrations vary between trials, re-examine extraction efficiency using labeled recovery standards and adjust for ion suppression in LC-MS .
Q. What advanced techniques are used to map diclofenamide’s interaction with carbonic anhydrase isoforms?
Combine isotopic labeling with structural biology methods:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity using 13C6-labeled diclofenamide.
- X-ray Crystallography : Co-crystallize the enzyme with this compound to resolve binding site interactions.
- Molecular Dynamics Simulations : Validate experimental data by modeling isotope effects on binding kinetics .
Properties
IUPAC Name |
4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQPMPFPNINLKP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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